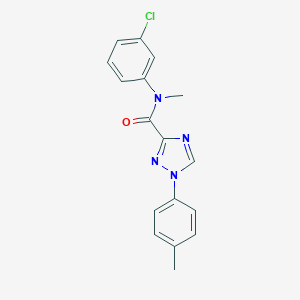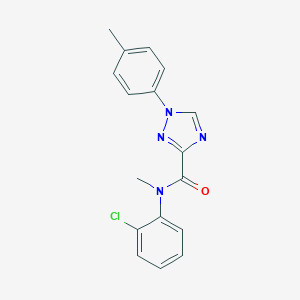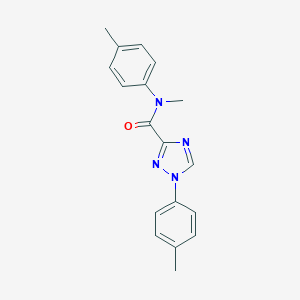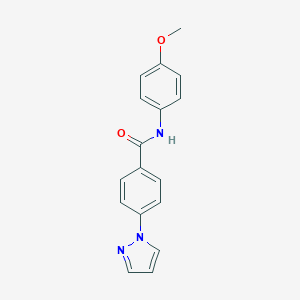
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as DMXAA, is a small molecule with potential anti-tumor properties. It was first synthesized in the 1980s and has since been investigated for its ability to induce tumor necrosis and stimulate the immune system.
Wirkmechanismus
The exact mechanism of action of 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is not fully understood. However, it is believed to work by activating the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines then stimulate the immune system and induce tumor necrosis.
Biochemical and Physiological Effects
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including interferon-alpha and interleukin-6. 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to activate immune cells, including dendritic cells and natural killer cells. In addition, 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to induce tumor necrosis and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its anti-tumor properties. However, 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to have some toxicity in animal models.
Zukünftige Richtungen
There are several future directions for research on 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide. One area of interest is in combination therapy with other anti-tumor agents. 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to enhance the activity of other anti-tumor agents, such as cisplatin and paclitaxel. Another area of interest is in the development of more potent and selective STING agonists. Finally, there is interest in investigating the potential use of 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide in combination with immunotherapy, such as checkpoint inhibitors.
Synthesemethoden
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with ethyl magnesium bromide, followed by the reaction with 3-methyl-2-pyridinecarboxaldehyde. The resulting compound is then reduced to form 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. 2,5-dichloro-4-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to stimulate the immune system, leading to increased production of cytokines and activation of immune cells.
Eigenschaften
Molekularformel |
C14H14Cl2N2O3S |
|---|---|
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
2,5-dichloro-4-ethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-3-21-12-7-11(16)13(8-10(12)15)22(19,20)18-14-9(2)5-4-6-17-14/h4-8H,3H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
RAOPSNKBSVJSRU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C=CC=N2)C)Cl |
Kanonische SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C=CC=N2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)




![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)


![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)


![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
